molecular formula C14H17NO3 B2679046 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid CAS No. 1267035-97-1

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid

Cat. No. B2679046
CAS RN: 1267035-97-1
M. Wt: 247.294
InChI Key: ZRMONEDUYHHAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 1267035-97-1 . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Spectroscopic Analysis and Theoretical Approaches

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid has been extensively studied through both experimental and theoretical methods. A study by Devi et al. (2018) utilized spectroscopic techniques like FT-IR, NMR, and UV-Visible spectroscopy, alongside computational methods based on density functional theory (DFT), to characterize the compound. The research provided detailed insights into the compound's structure, thermodynamic parameters, electrostatic potential, and nonlinear optical (NLO) properties. These findings are significant for understanding the electronic and structural characteristics of the compound, which are essential for its application in various fields including materials science and molecular engineering (Devi et al., 2018).

Synthesis and Parallel Solution-Phase Approach

Another aspect of research focuses on the synthesis of derivatives of this compound. Črček et al. (2012) reported the parallel synthesis of a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, showcasing a methodological advancement in synthetic organic chemistry. This study highlights the compound's role as a precursor in the synthesis of complex molecules, demonstrating its utility in drug discovery and development processes (Črček et al., 2012).

Domino Reactions and Multistep Transformations

Research by Attanasi et al. (2002) presents a novel approach to synthesizing derivatives of 5-hydroxy-1-aminopyrroline-3-carboxylic acid and 5-unsubstituted-1-aminopyrrole-3-carboxylic acid from 1,2-diaza-1,3-butadienes and aldehydes. The study showcases the versatility of this compound in domino reactions that facilitate multistep transformations without intermediate workups. Such reactions are valuable for the efficient synthesis of complex organic compounds (Attanasi et al., 2002).

Novel Synthesis and NLO Properties

A novel synthesis and characterization of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid were reported by Devi et al. (2018). This study not only elucidated the compound's structure through spectroscopy but also explored its nonlinear optical properties and potential as a future NLO material. The detailed analysis of its electronic transitions and thermal behavior contributes to the field of optoelectronics and materials science (Devi et al., 2018).

properties

IUPAC Name

5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-8-15-12(16)9-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMONEDUYHHAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.